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Compound of Interest

1-Ethylpiperidin-3-one
Compound Name:
hydrochloride

cat. No.: B1339733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-Ethylpiperidin-
3-one hydrochloride (C7H14CINO, Molecular Weight: 163.64 g/mol ).[1] Due to the limited
availability of experimental nuclear magnetic resonance (NMR) data for this specific compound
in the public domain, this document also includes data for closely related compounds to serve
as a reference point for researchers. Detailed experimental protocols for acquiring similar
spectroscopic data are also provided.

Overview of Spectroscopic Data

The following tables summarize the available spectroscopic information for 1-Ethylpiperidin-3-
one hydrochloride and related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum for 1-Ethylpiperidin-3-one hydrochloride would be expected to show
characteristic absorptions for the ketone (C=0) and the amine salt (N-H*).
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Functional Group Expected Absorption Range (cm™?)
C=0 (Ketone) 1700 - 1725

C-N Stretch 1020 - 1250

N-H* Bend (Amine Salt) 1500 - 1600

N-H* Stretch (Amine Salt) 2200 - 3000 (broad)

Note: The above are general ranges and can vary based on the specific molecular

environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. While experimental mass spectra for 1-Ethylpiperidin-3-one hydrochloride are
not readily available, predicted data for the free base (1-Ethylpiperidin-3-one) is presented
below.[2] The hydrochloride salt would likely not be observed directly in most mass
spectrometry techniques; instead, the protonated free base ([M+H]™") is typically detected.

Adduct Predicted m/z
[M+H]* 128.10700
M+Nal* 150.08894

[

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, experimental *H NMR and 3C NMR data for 1-Ethylpiperidin-
3-one hydrochloride are not available in publicly accessible databases. For reference
purposes, the NMR data for the structurally related compound, 1-Ethyl-3-piperidinol, is provided
below. It is crucial to note that the presence of a hydroxyl group in place of a ketone will
significantly alter the chemical shifts, particularly for the adjacent carbons and protons.

Reference Data: *H NMR of 1-Ethyl-3-piperidinol

This data is for a related compound and should be used for reference only.
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Chemical Shift o . Assighment
Multiplicity Integration .
(ppm) (Tentative)
~3.5 m 1H CH-OH
CH2-N-CHz and N-
~2.8-2.2 m 6H
CH2-CHs
~19-1.4 m 4H Piperidine ring CH:z
~1.1 t 3H N-CH2-CHs

Reference Data: 133C NMR of 1-Ethyl-3-piperidinol

This data is for a related compound and should be used for reference only.

Chemical Shift (ppm) Assignment (Tentative)
~68 CH-OH

~58 CH2-N

~52 N-CH:

~47 N-CH2-CHs

~32 Piperidine ring CH:z

~23 Piperidine ring CH2z

~12 N-CH2-CHs

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework
for researchers to acquire spectroscopic data for 1-Ethylpiperidin-3-one hydrochloride.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of 1-Ethylpiperidin-3-one hydrochloride to identify
its functional groups.
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Methodology:
e Sample Preparation:

o KBr Pellet Method: A small amount of 1-Ethylpiperidin-3-one hydrochloride
(approximately 1-2 mg) is ground with 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle until a fine, homogeneous powder is obtained. This
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal. Pressure is applied to ensure good contact between the sample and
the crystal.

o Data Acquisition:

[e]

The KBr pellet or the ATR accessory is placed in the sample compartment of an FTIR
spectrometer.

[e]

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

o

The sample spectrum is then recorded over a typical range of 4000-400 cm~1,

[¢]

Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
» Data Processing:
o The background spectrum is automatically subtracted from the sample spectrum.

o The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of 1-Ethylpiperidin-3-
one hydrochloride.

Methodology:
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e Sample Preparation:

o Adilute solution of 1-Ethylpiperidin-3-one hydrochloride is prepared in a suitable
solvent such as methanol or a mixture of acetonitrile and water. The typical concentration
is in the range of 1-10 pg/mL.

» Data Acquisition (using Electrospray lonization - ESI):

o

The sample solution is introduced into the ESI source of the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.

o The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas
temperature) are optimized for the compound.

o Mass spectra are acquired in positive ion mode to detect the protonated molecule [M+H]*.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the [M+H]* ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

e Data Analysis:

o The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular
weight.

o High-resolution mass spectrometry can provide the elemental composition.

o The fragmentation pattern from MS/MS analysis can be used to deduce the structure of
the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Obijective: To obtain *H and *3C NMR spectra of 1-Ethylpiperidin-3-one hydrochloride for
detailed structural elucidation.

Methodology:
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e Sample Preparation:

o Approximately 5-10 mg of 1-Ethylpiperidin-3-one hydrochloride is dissolved in a
suitable deuterated solvent (e.g., Deuterium Oxide - D20, Methanol-das, or Dimethyl
Sulfoxide-de).

o A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, is added.

o The solution is transferred to a 5 mm NMR tube.
o Data Acquisition:
o The NMR tube is placed in the NMR spectrometer.
o The magnetic field is shimmed to achieve homogeneity.

o 'H NMR: A standard one-pulse experiment is performed. Key parameters to be set include
the spectral width, acquisition time, relaxation delay, and the number of scans.

o 13C NMR: A proton-decoupled experiment is typically performed to obtain a spectrum with
single lines for each unique carbon atom. A larger number of scans is usually required due
to the lower natural abundance of 13C.

o Advanced NMR experiments such as COSY, HSQC, and HMBC can be performed to aid
in the complete assignment of proton and carbon signals.

» Data Processing:

[e]

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR
spectrum.

[e]

The spectrum is phased, and the baseline is corrected.

The chemical shifts are referenced to the internal standard.

o

[¢]

The integrals of the *H NMR signals are calculated to determine the relative number of
protons.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Ethylpiperidin-3-one hydrochloride.

Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation T

Data Intevrpretation

1-Ethylpiperidin-3-one o
hydrochloride mmm g Mass Spectrometry gmmm g Structural Elucidation
IR Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethylpiperidin-3-one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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